molecular formula C19H13N3O2S B2607515 (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-63-0

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2607515
CAS No.: 476668-63-0
M. Wt: 347.39
InChI Key: DVKIYBOXZWKWPX-SXGWCWSVSA-N
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Description

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Introduction of the Nitrophenyl Group: This step might involve nitration of a phenyl ring followed by coupling with the thiazole ring.

    Formation of the Acrylonitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiazole compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Potential lead compounds for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit specific enzymes. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but with a phenyl group instead of an o-tolyl group.

    (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile: Similar structure but with a 4-nitrophenyl group.

Uniqueness

The presence of the o-tolyl group and the specific positioning of the nitro group on the phenyl ring might confer unique electronic properties or biological activities compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(2-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-5-2-3-6-14(13)9-16(11-20)19-21-18(12-25-19)15-7-4-8-17(10-15)22(23)24/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKIYBOXZWKWPX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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